2-[Ethyl(methyl)amino]acetohydrazide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[ethyl(methyl)amino]acetohydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-3-8(2)4-5(9)7-6;/h3-4,6H2,1-2H3,(H,7,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLFWJYDSLVYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(=O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716622 | |
| Record name | 2-[Ethyl(methyl)amino]acetohydrazide--hydrogen chloride (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203264-31-6 | |
| Record name | 2-[Ethyl(methyl)amino]acetohydrazide--hydrogen chloride (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic and Structural Elucidation of 2 Ethyl Methyl Amino Acetohydrazide Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is an essential technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
Proton (¹H) NMR Spectral Assignment and Interpretation
A ¹H NMR spectrum of 2-[Ethyl(methyl)amino]acetohydrazide hydrochloride would be expected to show distinct signals corresponding to each unique proton in the molecule. The analysis would involve examining the chemical shift (δ) of each signal, its integration (the number of protons it represents), and its multiplicity (splitting pattern), which reveals adjacent protons.
Expected Proton Environments:
Ethyl group protons: A quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons.
Methyl group protons: A singlet for the N-methyl (-CH3) protons.
Methylene bridge protons: A singlet for the -CH2- group connecting the nitrogen atom and the carbonyl group.
Hydrazide and amine protons: Broad signals for the -NH- and -NH2 protons of the hydrazide and the protonated amine, the positions of which can be concentration and solvent dependent.
Carbon-13 (¹³C) NMR Spectral Analysis and Elucidation
The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. Each unique carbon atom would produce a distinct signal.
Expected Carbon Environments:
Carbonyl carbon: A signal at a downfield chemical shift (typically 160-180 ppm).
Ethyl group carbons: Two distinct signals for the methylene and methyl carbons.
N-methyl carbon: A signal for the methyl carbon attached to the nitrogen.
Methylene bridge carbon: A signal for the carbon atom adjacent to the carbonyl group and the nitrogen.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, TOCSY) for Connectivity Mapping
To definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be utilized. COSY would reveal proton-proton couplings between adjacent atoms, while TOCSY would show correlations within an entire spin system, further confirming the ethyl group structure.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum would be expected to show characteristic absorption bands for the various bonds present in this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine salt) | ~2400-2700 | Stretching |
| N-H (Hydrazide) | ~3200-3400 | Stretching |
| C-H (Alkyl) | ~2850-2960 | Stretching |
| C=O (Amide) | ~1650-1680 | Stretching (Amide I) |
| N-H (Hydrazide) | ~1580-1650 | Bending (Amide II) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information. The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule (the free base). Analysis of the fragmentation peaks would help to confirm the presence of the ethyl, methyl, and acetohydrazide moieties.
Elemental Analysis (CHNS) for Compositional Validation
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages would be compared to the theoretical values calculated from the chemical formula (C₅H₁₄ClN₃O for the hydrochloride) to confirm the empirical formula and assess the purity of the sample.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 35.41 |
| Hydrogen (H) | 8.32 |
| Chlorine (Cl) | 20.90 |
| Nitrogen (N) | 24.77 |
| Oxygen (O) | 9.43 |
X-ray Crystallography for Three-Dimensional Solid-State Structure Determination
For N-alkylated glycine (B1666218) derivatives, studies have revealed that the conformation and hydrogen bonding patterns are significantly influenced by the nature of the alkyl substituents and the counter-ions present. In the solid state, these molecules often form extensive networks of hydrogen bonds. For instance, in the case of N-alkylglycinium chlorides, the glycinium cations and chloride anions can assemble into centrosymmetric dimers, which are further connected into extended chains through hydrogen bonding. A similar arrangement can be anticipated for this compound, where the protonated amine and hydrazide moieties would act as hydrogen bond donors, and the chloride ion and the carbonyl oxygen would serve as acceptors.
The crystal structures of regioisomeric hydroxyacetohydrazides, such as 2-hydroxy-N'-methylacetohydrazide, demonstrate the planarity of the core hydrazide group [OH—C—C(=O)—NH—NH] and the specific conformations adopted by the substituents. In one isomer, the core is nearly planar with the methyl group rotated out of this plane, while in another, all non-hydrogen atoms lie in the same plane. The relative orientation of the hydroxyl and carbonyl groups can be either trans or cis. These findings suggest that the ethyl and methyl groups on the terminal nitrogen of this compound will adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions within the crystal lattice.
The expected crystal packing would likely involve layers or a three-dimensional network stabilized by N—H···Cl, N—H···O, and potentially C—H···O hydrogen bonds. The presence of the hydrochloride salt form is crucial, as the chloride ion will play a key role in organizing the cationic 2-[Ethyl(methyl)amino]acetohydrazide molecules into a stable, repeating crystalline structure.
Table 1: Crystallographic Data for a Related N-Alkylated Glycine Derivative (Illustrative Example)
| Parameter | Value |
| Empirical Formula | C5H12ClNO2 |
| Formula Weight | 153.61 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.589(2) |
| b (Å) | 14.235(5) |
| c (Å) | 9.876(3) |
| β (°) | 99.87(3) |
| Volume (ų) | 774.9(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.318 |
Note: This data is for an illustrative analogue and not for this compound itself.
Computational Chemistry and Theoretical Investigations of 2 Ethyl Methyl Amino Acetohydrazide Hydrochloride
Reactivity Descriptors and Mechanistic Insights
The prediction of chemical reactivity is a cornerstone of computational chemistry. By calculating various reactivity descriptors, scientists can identify the most likely sites for electrophilic and nucleophilic attack, providing a roadmap for potential chemical transformations.
Fukui Functions and Dual Descriptor Indices for Local Reactivity Prediction
While specific studies on 2-[Ethyl(methyl)amino]acetohydrazide hydrochloride are not currently available, the theoretical framework for analyzing its reactivity is well-established. Fukui functions and dual descriptor indices are powerful tools derived from DFT that can pinpoint the regions of a molecule that are most susceptible to chemical reactions.
Fukui functions help to identify the sites within a molecule that are most likely to either donate or accept electrons. A high value of the Fukui function for nucleophilic attack (f+) indicates a region prone to reacting with electron-rich species, while a high value for electrophilic attack (f-) suggests a site that is susceptible to reaction with electron-deficient species.
The dual descriptor (Δf) provides an even more refined picture by combining these two pieces of information. A positive value of the dual descriptor indicates a site that is favorable for nucleophilic attack, while a negative value points to a site that is more likely to undergo electrophilic attack.
For this compound, a computational analysis would likely involve calculating these indices for each atom in the molecule. This would allow for the creation of a reactivity map, highlighting the most probable centers for chemical reactions. A hypothetical data table illustrating the type of information that could be generated from such a study is presented below.
Hypothetical Fukui Functions and Dual Descriptor Indices for Selected Atoms of this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Δf (Dual Descriptor) | Predicted Reactivity |
|---|---|---|---|---|
| N (amino) | 0.12 | 0.05 | 0.07 | Likely site for electrophilic attack |
| N (hydrazide) | 0.15 | 0.03 | 0.12 | Primary site for electrophilic attack |
| O (carbonyl) | 0.08 | 0.25 | -0.17 | Primary site for nucleophilic attack |
Note: The values presented in this table are purely illustrative and are not based on actual computational results.
Theoretical Probing of Reaction Mechanisms and Transition States
Beyond predicting where a reaction might occur, computational chemistry can also elucidate how a reaction proceeds. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway and the structure of the transition state—the high-energy intermediate that connects reactants and products.
For this compound, theoretical studies could be employed to investigate a variety of potential reactions, such as its behavior in the presence of different reagents or its thermal decomposition pathways. By calculating the energy barriers associated with different proposed mechanisms, researchers could determine the most favorable reaction route.
The identification of transition state structures is particularly valuable as it provides a snapshot of the bond-breaking and bond-forming processes that occur during a chemical reaction. This information is critical for understanding the underlying factors that control the reaction rate and selectivity.
While detailed computational studies on the reaction mechanisms and transition states of this compound are yet to be published, the methodologies for such investigations are well-developed and could provide significant insights into the chemical properties of this compound. The future application of these theoretical tools is anticipated to greatly enhance our understanding of this and similar molecules.
Chemical Reactivity and Derivatization Chemistry of 2 Ethyl Methyl Amino Acetohydrazide Hydrochloride
Reactions at the Hydrazide Functional Group
The hydrazide functional group is the most reactive site in the molecule. The terminal -NH₂ group exhibits enhanced nucleophilicity, often referred to as the "alpha effect," making it a prime target for electrophilic reagents.
Condensation Reactions with Carbonyl Compounds to Form Hydrazones (Schiff Bases)
One of the most fundamental reactions of 2-[Ethyl(methyl)amino]acetohydrazide is its condensation with various aldehydes and ketones. This acid-catalyzed reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable N-acylhydrazone, also known as a Schiff base. These products are characterized by the presence of a C=N-NH-C=O linkage.
The reaction is versatile and proceeds efficiently with a wide range of aromatic and aliphatic carbonyl compounds. The resulting hydrazones are often crystalline solids and serve as crucial intermediates for the synthesis of more complex heterocyclic systems.
Table 1: Examples of Hydrazone Synthesis from Hydrazide Analogues This table presents representative reactions based on the known reactivity of similar acetohydrazide compounds.
| Carbonyl Compound | Product (Hydrazone) | Typical Conditions |
| Benzaldehyde | N'-(phenylmethylene)-2-[ethyl(methyl)amino]acetohydrazide | Ethanol (B145695), catalytic acetic acid, reflux |
| 4-Chlorobenzaldehyde | N'-(4-chlorophenylmethylene)-2-[ethyl(methyl)amino]acetohydrazide | Methanol (B129727), reflux |
| Acetone | N'-(propan-2-ylidene)-2-[ethyl(methyl)amino]acetohydrazide | Ethanol, reflux |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | N'-(2-hydroxybenzylidene)-2-[ethyl(methyl)amino]acetohydrazide | Ethanol, reflux |
Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles, 1,2,4-Triazoles, 1,3,4-Thiadiazoles)
The hydrazide and its derivatives are pivotal precursors for the synthesis of various five-membered aromatic heterocycles, which are significant scaffolds in medicinal chemistry.
1,3,4-Oxadiazoles: These can be synthesized from 2-[Ethyl(methyl)amino]acetohydrazide through several routes. A common method involves the oxidative cyclization of the N-acylhydrazones (formed in section 5.1.1). Reagents such as iodine in the presence of a mild base (e.g., yellow mercuric oxide) or hypervalent iodine compounds can effect this transformation. nih.govorganic-chemistry.org Alternatively, the hydrazide can be reacted with a one-carbon source like carbon disulfide or cyanogen (B1215507) bromide to form an intermediate that cyclizes to the corresponding oxadiazole. nih.gov For instance, reaction with carbon disulfide in a basic medium yields a dithiocarbazate salt, which can be cyclized to a 5-thiol-1,3,4-oxadiazole.
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often begins with the thiosemicarbazide (B42300) derivatives (discussed in section 5.1.3). Cyclization of N-acylthiosemicarbazides under alkaline conditions, for example by refluxing with aqueous sodium hydroxide (B78521), leads to the formation of 3-substituted-4-aryl/alkyl-1,2,4-triazole-5-thiones. researchgate.netnih.gov Another pathway involves reacting the hydrazide with an isothiocyanate, followed by base-catalyzed intramolecular cyclization of the resulting thiosemicarbazide. tijer.org
1,3,4-Thiadiazoles: These heterocycles are typically prepared by the acid-catalyzed cyclodehydration of the N-acylthiosemicarbazide intermediates. nih.gov Strong dehydrating agents like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are employed to facilitate the ring-closure reaction, which involves the elimination of a water molecule to form the stable aromatic thiadiazole ring. sbq.org.brbu.edu.egresearchgate.net
Formation of Thiosemicarbazides and Related Derivatives
Thiosemicarbazides are key synthetic intermediates derived from hydrazides. The reaction of 2-[Ethyl(methyl)amino]acetohydrazide with an appropriate isothiocyanate (R-N=C=S) in a solvent like ethanol results in the formation of a 1,4-disubstituted thiosemicarbazide. nih.gov This addition reaction proceeds readily at the terminal amino group.
Alternatively, reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide yields a potassium dithiocarbazate intermediate. This salt can be further utilized for synthesizing heterocyclic systems. researchgate.net
Reactions Involving the Tertiary Amine Moiety (N-Ethyl, N-Methyl)
The N-ethyl, N-methyl tertiary amine group is generally less reactive than the hydrazide moiety, especially under neutral or acidic conditions where it is protonated. However, under specific conditions, it can undergo reactions typical of tertiary amines.
N-Alkylation (Quaternization): The tertiary amine can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com This reaction would introduce a positive charge on this nitrogen atom. Selective quaternization would require careful control of reaction conditions to prevent competing reactions at the more nucleophilic hydrazide group.
N-Dealkylation: The ethyl or methyl group can be cleaved using specific reagents. For example, reaction with chloroformates like ethyl chloroformate or α-chloroethyl chloroformate is a known method for the dealkylation of tertiary amines. nih.govepa.gov This process typically involves the formation of a carbamate (B1207046) intermediate, which is subsequently hydrolyzed to yield the secondary amine. The von Braun reaction, using cyanogen bromide, is another classical method for N-dealkylation. nih.gov
Role as a Key Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity. Hydrazides and hydrazine (B178648) derivatives are valuable components in many MCRs. nih.gov 2-[Ethyl(methyl)amino]acetohydrazide can serve as the nucleophilic hydrazine component in reactions such as the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles. In a typical four-component reaction, an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and the hydrazide would react in a domino sequence to afford the final heterocyclic product. nih.gov In this sequence, the hydrazide is responsible for the cyclization step that forms the pyrazole (B372694) ring.
Advanced Research Applications in Chemical Sciences
Strategic Building Block for Diverse Chemical Entities in Medicinal Chemistry Research
In the field of medicinal chemistry, the quest for novel molecular architectures with potential therapeutic activity is relentless. 2-[Ethyl(methyl)amino]acetohydrazide hydrochloride serves as a versatile starting material, or building block, for constructing a wide array of more complex molecules. The hydrazide moiety is particularly reactive and can participate in a variety of chemical transformations to create diverse heterocyclic systems, which are foundational structures in many pharmaceuticals.
Hydrazides are well-established precursors for the synthesis of numerous heterocyclic compounds that form the core of many drug candidates. mdpi.com The terminal -NH2 group of the hydrazide is a potent nucleophile, readily reacting with electrophilic reagents to initiate cyclization reactions. This reactivity allows for the construction of important five- and six-membered ring systems.
Researchers utilize hydrazide derivatives as key intermediates to synthesize a variety of biologically active scaffolds, including:
1,3,4-Oxadiazoles
1,2,4-Triazoles
Pyrazoles mdpi.com
Pyridazines
For instance, the reaction of an acetohydrazide derivative with compounds like ethyl acetoacetate (B1235776) can yield pyrazolone (B3327878) structures. mdpi.com This "scaffold hopping" approach, where a known molecular scaffold is modified, is a common strategy in drug discovery to identify new therapeutic agents, such as those for treating drug-resistant Mycobacterium tuberculosis. mdpi.com The ethyl(methyl)amino portion of the molecule can further influence the physicochemical properties and biological activity of the resulting scaffolds.
| Heterocyclic Scaffold | General Synthetic Precursor | Significance in Medicinal Chemistry |
|---|---|---|
| 1,3,4-Oxadiazole | Carboxylic acid hydrazide + Carbon disulfide | Antimicrobial, anti-inflammatory, anticonvulsant activities |
| 1,2,4-Triazole | Carboxylic acid hydrazide + Isothiocyanate | Antifungal, antiviral, anticancer activities |
| Pyrazole (B372694) | Hydrazide + 1,3-Dicarbonyl compound | Analgesic, anti-inflammatory, anticancer activities mdpi.com |
The structure of this compound allows for systematic modification at multiple points, enabling the synthesis of complex molecules with fine-tuned properties. The hydrazide group can be converted into hydrazones through condensation with various aldehydes and ketones. nih.govijpsr.com These resulting Schiff bases are not only important intermediates for further cyclization reactions but can also possess their own biological activities.
Analytical Chemistry Applications
In analytical chemistry, enhancing the sensitivity and selectivity of detection methods is a primary goal. Derivatization, the process of chemically modifying an analyte to make it more suitable for analysis, is a key strategy. The hydrazide functional group makes this compound a candidate for use as a derivatization reagent.
The hydrazide moiety is known to react selectively with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. ddtjournal.com This reaction is particularly useful in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Many biologically important molecules, such as certain steroids, sugars, and pharmaceutical metabolites, contain carbonyl groups but lack a chromophore or ionizable group, making them difficult to detect with standard UV or mass spectrometric detectors. nih.gov By reacting these analytes with a derivatizing agent like this compound, a detectable tag can be introduced. The tertiary amine portion of the molecule can be readily protonated, significantly enhancing the ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), leading to much lower detection limits. ddtjournal.com
| Analytical Technique | Target Analyte Functional Group | Reaction | Benefit of Derivatization |
|---|---|---|---|
| HPLC-UV | Carbonyl (Aldehyde, Ketone) | Hydrazone formation | Introduction of a UV-absorbing chromophore |
| LC-ESI-MS | Carbonyl (Aldehyde, Ketone) | Hydrazone formation | Introduction of a readily ionizable group (tertiary amine) for enhanced signal intensity ddtjournal.com |
| Gas Chromatography (GC) | Polar functional groups | Conversion to less polar, more volatile derivatives | Improved volatility and thermal stability, reduced peak tailing |
The principles of derivatization also extend to the design of chemical sensors. A chemical sensor typically combines a selective chemical recognition element with a transducer that converts the chemical interaction into a measurable signal (e.g., optical or electrical).
The reaction between a hydrazide and an analyte can be designed to produce a change in fluorescence or color. For example, the reaction of hydrazine (B178648) with o-phthalaldehyde (B127526) is used in fluorescence-based sensors. researchgate.net Similarly, this compound could potentially be incorporated into sensor designs where its reaction with a target analyte, such as an aldehyde, triggers a detectable optical response. The design of such sensors requires careful selection of fluorogenic or chromogenic partners that react specifically with the hydrazide moiety in the presence of the target analyte. mdpi.com
Coordination Chemistry and Material Science Applications
The hydrazide functional group contains multiple donor atoms (two nitrogen atoms and one oxygen atom) that can coordinate with metal ions to form stable chelate rings. This makes this compound an interesting ligand for the synthesis of coordination complexes.
The interaction of hydrazide-derived ligands with transition metals such as copper(II), nickel(II), and cobalt(II) has been shown to produce complexes with defined geometries and interesting physicochemical properties. redalyc.org The resulting metal complexes can exhibit novel magnetic, electronic, and catalytic properties. For example, Schiff bases derived from hydrazides can coordinate with metal ions through the azomethine nitrogen and the carbonyl oxygen. redalyc.org
These coordination complexes have potential applications in material science, for example, as catalysts in organic synthesis, as building blocks for metal-organic frameworks (MOFs), or as materials with specific magnetic or optical properties. The nature of the N-substituents (ethyl and methyl groups) can influence the solubility, stability, and steric environment of the resulting metal complexes, allowing for the tuning of their properties for specific applications.
Exploration as a Ligand for Metal Complexation Studies
Hydrazides and their derivatives are widely recognized for their ability to form stable complexes with a variety of metal ions. jocpr.com The hydrazide group typically acts as a bidentate ligand, coordinating to metal centers through the carbonyl oxygen and the terminal amino nitrogen atoms, forming a stable five-membered chelate ring. at.ua The development of bioinorganic chemistry has spurred interest in hydrazide complexes, as many can serve as models for biologically important species. jocpr.com
Research has demonstrated that hydrazone ligands, derived from hydrazides, readily form stable complexes with most transition metal ions. researchgate.net The biological activity of hydrazones is often attributed to the formation of these stable chelates with transition metals. researchgate.net The coordination can reduce the polarity of the metal ion by sharing its positive charge with the donor atoms of the ligand, which can enhance the lipophilicity of the complex. researchgate.net
The synthesis of these metal complexes generally involves reacting the hydrazide ligand with a metal salt (often chlorides or acetates) in a suitable solvent like ethanol (B145695) or methanol (B129727). The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties. nih.govbhu.ac.in
Table 1: Examples of Metal Complexation Studies with Hydrazide-Based Ligands
| Ligand/Hydrazide Derivative | Metal Ions Studied | Coordination Mode | Key Findings & Characterization Methods |
| Ethyl-3-(2-phenylhydrazono)butanoate | Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Zn²⁺ | Bidentate | Formation of stable metal chelates confirmed by metal-ligand ratio, IR and reflectance spectroscopies, and magnetic properties. jocpr.com |
| Naphthyl aceto hydrazone | Co(II), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II) | Not specified | Characterized by elemental analysis, UV-vis, FT-IR, ¹H- and ¹³C-NMR, and MALDI mass spectrometry. nih.gov |
| 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate (B1144303) | Co(II), Ni(II), Cu(II) | Not specified | Complexes characterized by spectroscopic methods and powder X-ray diffraction; showed enhanced biological activity compared to the parent ligand. redalyc.org |
| Aroyl-hydrazone Schiff base | Mn(II), Zn(II) | Bidentate (N, O) | Structures validated by FTIR, EPR, UV–vis, NMR, and single-crystal X-ray structures. acs.org |
These studies collectively highlight the significance of the hydrazide moiety in coordination chemistry, enabling the synthesis of a diverse range of metal complexes with varied geometries and potential applications. bhu.ac.incore.ac.uk
Role in the Synthesis of Functional Materials (e.g., nanoparticles, polymers)
The reactive nature of the hydrazide group makes it a valuable functional handle in the synthesis of advanced materials like polymers and nanoparticles. This functionality allows for covalent modification and the construction of complex macromolecular architectures.
In polymer chemistry, poly(acryloyl hydrazide) has been identified as a versatile scaffold for preparing functional polymers. nih.gov The synthesis strategy often involves polymerizing a protected hydrazide monomer, followed by deprotection to reveal the reactive hydrazide groups. These groups can then undergo post-polymerization modification, for example, by reacting with various aldehydes to attach a wide range of functionalities to the polymer backbone. nih.gov This approach allows for the creation of polymers with tailored properties for specific applications.
Hydrazide derivatives have also been utilized in the preparation of organic nanoparticles (ONPs). For instance, novel ONPs of acetohydrazide derivatives have been synthesized using the re-precipitation method. rsc.org These nanoparticles, with sizes in the nanometer range, have shown potential for applications in fields like corrosion inhibition. rsc.org The synthesis of nanoparticles often leverages chemical reduction or self-assembly processes where the hydrazide compound can act as a building block, reducing agent, or stabilizing agent. mdpi.com
Table 2: Functional Materials Synthesized Using Hydrazide Derivatives
| Hydrazide Derivative | Material Type | Synthesis Method | Application/Key Feature |
| Poly(acryloyl hydrazide) | Functional Polymer | RAFT polymerization followed by post-polymerization modification with aldehydes. nih.gov | Versatile scaffold for creating polymers with diverse functionalities (acidic, basic, aromatic). nih.gov |
| (E)-2-(4-(hydrazonomethyl)phenoxyl) acetohydrazide | Organic Nanoparticles (ONPs) | Re-precipitation method. rsc.org | Hemispherical nanoparticles with a size of ~3.0 nm used for corrosion inhibition. rsc.org |
| N'-((E)-benzylidene)-2-(4-((E)-hydrazonomethyl)phenoxyl)acetohydrazide | Organic Nanoparticles (ONPs) | Re-precipitation method. rsc.org | Hemispherical nanoparticles with a size of ~2.0 nm used for corrosion inhibition. rsc.org |
| 2,5-Diketopiperazines (precursors to poly(amino acids)) | Biodegradable Polymers | Ring-opening polymerization of bio-renewable cyclic monomers. researchgate.net | Used for creating amphiphilic block copolymers for pH-sensitive nanoparticle formation and drug delivery. researchgate.net |
The use of hydrazides in materials science provides a pathway to novel materials with controlled structures and functionalities, suitable for biomedical and industrial applications. mdpi.comresearchgate.net
Applications in Corrosion Inhibition Research (as a component or precursor)
Hydrazide derivatives are widely investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. rsc.orgnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov This adsorption occurs through the heteroatoms (N, O) present in the hydrazide molecule, which have lone pairs of electrons that can be shared with the vacant d-orbitals of the metal atoms. nih.gov
The inhibitor molecules can block both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying them as mixed-type inhibitors. nih.govnih.gov The effectiveness of hydrazide-based inhibitors is influenced by their molecular structure, concentration, and the nature of the corrosive environment. rsc.org Research has shown that their inhibition efficiency generally increases with concentration up to an optimal value. nih.gov
Many hydrazides and their derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, making them promising candidates for industrial applications. rsc.orgnih.gov They are considered environmentally friendly alternatives to toxic corrosion inhibitors. zastita-materijala.orgresearchgate.net
Table 3: Performance of Hydrazide-Based Corrosion Inhibitors for Mild Steel in 1.0 M HCl
| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Inhibition Type | Adsorption Isotherm |
| Aromatic sulfonamide-derived acyl hydrazide (p-TSAH) | Not specified | 94% | Mixed-type nih.gov | Not specified |
| (E)-2-(4-(hydrazonomethyl)phenoxyl) acetohydrazide (as ONPs) | 1 x 10⁻³ M | 88.2% | Physical adsorption rsc.org | Not specified |
| N'-((E)-benzylidene)-2-(4-((E)hydrazonomethyl)phenoxyl)acetohydrazide (as ONPs) | 1 x 10⁻³ M | 96.7% | Physical adsorption rsc.org | Not specified |
| [4-(3-amino-4-mehoxy-5-methyl phenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide (APPH) | 0.5 mM (in 0.5 M H₂SO₄) | 92% | Mixed-type nih.gov | Langmuir nih.gov |
The strong interaction between the nitrogen atoms' lone pairs and the metal's d-orbitals contributes significantly to the superior inhibition efficiency of hydrazide molecules. nih.gov The formation of a stable, adsorbed film on the metal surface effectively mitigates the corrosion process. mdpi.comcsic.es
Future Prospects and Emerging Research Trajectories
Innovations in Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in the synthesis of chemical compounds, aiming to reduce environmental impact and enhance efficiency. mdpi.comresearchgate.net For 2-[Ethyl(methyl)amino]acetohydrazide hydrochloride, future research will likely focus on developing more sustainable synthetic routes that offer high yields, minimize waste, and utilize environmentally benign solvents and catalysts. mdpi.comresearchgate.net
Current synthetic approaches to hydrazides often involve multi-step processes that may utilize hazardous reagents and generate significant waste. egranth.ac.in Emerging research trajectories are anticipated to explore one-pot syntheses and catalytic methods to streamline the production of this compound. The use of organocatalysts, such as L-proline, has shown promise in the green synthesis of other hydrazide derivatives, offering advantages like reusability, mild reaction conditions, and high purity of products. mdpi.comresearchgate.net Microwave-assisted synthesis is another promising avenue, as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. egranth.ac.inresearchgate.net
| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |
| Organocatalysis | Use of non-toxic, reusable catalysts; mild reaction conditions; high product purity. mdpi.comresearchgate.net | Screening of various organocatalysts, optimization of reaction parameters (solvent, temperature). |
| Microwave-Assisted Synthesis | Rapid reaction rates; reduced energy consumption; potential for solvent-free reactions. egranth.ac.inresearchgate.net | Development of specific microwave protocols, assessment of yield and purity improvements. |
| One-Pot Synthesis | Reduced number of synthetic steps; minimized waste generation; improved overall efficiency. | Designing a sequential reaction cascade in a single vessel. |
| Flow Chemistry | Precise control over reaction parameters; enhanced safety for potentially hazardous reactions; ease of scalability. | Development of continuous flow reactors for the synthesis process. |
Advanced Computational Design and Predictive Modeling for Novel Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. chemscene.com For this compound, these in silico methods offer a powerful approach to predict its reactivity, understand its electronic properties, and design novel derivatives with tailored functionalities.
Future research will likely employ quantum mechanical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure, molecular orbitals, and reactivity indices of the molecule. This understanding can guide the design of new reactions and predict the outcomes of various chemical transformations. Molecular docking studies could be utilized to explore the potential interactions of this compound with biological targets, thereby identifying potential therapeutic applications. mdpi.com
Predictive modeling can also be used to explore the reaction space for this compound, identifying novel synthetic pathways and potential side products. This computational pre-screening can save significant time and resources in the laboratory by focusing experimental efforts on the most promising avenues.
| Computational Method | Application to this compound | Expected Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reactivity indices. | Prediction of reactive sites, understanding of reaction mechanisms. |
| Molecular Docking | Simulation of binding to biological macromolecules (e.g., enzymes, receptors). mdpi.com | Identification of potential biological targets and therapeutic applications. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in different environments. | Understanding conformational flexibility and interactions with solvents or other molecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity or physical properties. | Prediction of the properties of novel derivatives before synthesis. |
Exploration of Supramolecular Chemistry and Self-Assembly Based on the Compound's Structure
The hydrazide functional group is known to participate in various non-covalent interactions, particularly hydrogen bonding, which is a key driving force in supramolecular chemistry and self-assembly. nih.gov The structure of this compound, with its potential hydrogen bond donors (N-H) and acceptors (C=O, N), makes it an intriguing candidate for the construction of well-defined supramolecular architectures.
Emerging research in this area could focus on the self-assembly of this compound into higher-order structures such as gels, liquid crystals, or nanomaterials. nih.gov The ability to form predictable and stable hydrogen-bonded networks is a critical aspect of crystal engineering and the design of functional materials. The presence of both a hydrophilic hydrazide group and a more hydrophobic ethyl(methyl)amino group could impart amphiphilic character, potentially leading to the formation of micelles or vesicles in aqueous solutions. nih.gov
The study of co-crystals, where this compound is combined with other molecules through non-covalent interactions, could lead to new materials with modified physical properties such as solubility and stability. These supramolecular assemblies could find applications in areas such as drug delivery, sensing, and catalysis.
| Supramolecular Phenomenon | Potential for this compound | Potential Applications |
| Self-Assembly | Formation of ordered structures (e.g., gels, nanofibers) driven by hydrogen bonding and other non-covalent interactions. nih.gov | Biomaterials, drug delivery systems. |
| Co-crystallization | Formation of crystalline solids with other molecules to modify physical properties. | Improved solubility and bioavailability of active pharmaceutical ingredients. |
| Host-Guest Chemistry | Encapsulation of smaller molecules within a supramolecular assembly of the compound. | Molecular sensing, controlled release systems. |
| Amphiphilic Assembly | Formation of micelles or vesicles in solution due to the presence of hydrophilic and hydrophobic moieties. nih.gov | Drug delivery vehicles, nanoreactors. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-[ethyl(methyl)amino]acetohydrazide hydrochloride?
- Methodological Answer : The compound can be synthesized via condensation of the parent hydrazide with aldehydes or ketones under acidic catalysis. For example, refluxing 0.5 mmol of the hydrazide precursor with 0.5 mmol of a carbonyl compound in a 1:1 methanol/chloroform mixture with 0.05 mL acetic acid for 5 h yields derivatives in ~90% purity after recrystallization from methanol . Adjusting solvent polarity (e.g., ethanol for milder conditions) or reaction time (18 h at room temperature for sterically hindered substrates) can improve yields .
Q. How can purification and crystallization be optimized for this compound?
- Methodological Answer : Recrystallization from methanol or ethanol is standard. Key parameters include slow cooling to room temperature to enhance crystal lattice formation and using activated charcoal to adsorb impurities. For hygroscopic derivatives, anhydrous solvents and inert atmospheres (N₂/Ar) prevent hydrolysis .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm hydrazide NH and ethyl/methyl substituents (δ ~8–10 ppm for NH; δ ~1.2–3.5 ppm for alkyl groups).
- FT-IR for carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches (~3200–3350 cm⁻¹).
- X-ray crystallography (if crystalline) to resolve hydrogen-bonding networks (e.g., N–H⋯O/N interactions forming layered structures) .
Advanced Research Questions
Q. How does the reactivity of this compound compare to analogous hydrazides in nucleophilic substitution reactions?
- Methodological Answer : The ethyl(methyl)amino group enhances nucleophilicity at the hydrazide N–H site compared to unsubstituted analogs. Kinetic studies using substrates like 3-chlorobenzaldehyde show faster Schiff base formation under acidic conditions (pH 4–6). Competition experiments with 2-(4-methoxyphenoxy)acetohydrazide reveal a 1.5× higher rate constant for the target compound due to electron-donating alkyl groups .
Q. How can conflicting literature data on hydrolysis stability be resolved?
- Methodological Answer : Contradictions arise from varying pH and temperature conditions. Conduct accelerated stability studies:
- pH-dependent hydrolysis : Monitor by HPLC at pH 2 (simulated gastric fluid) and pH 7.4 (physiological buffer) at 37°C.
- Kinetic profiling : Use Arrhenius plots (25–60°C) to extrapolate shelf-life. For example, t₁/₂ decreases from 120 h (pH 7.4, 25°C) to 24 h (pH 2, 37°C) due to acid-catalyzed decomposition .
Q. What computational methods validate hydrogen-bonding interactions in crystal structures?
- Methodological Answer : Pair DFT calculations (e.g., B3LYP/6-31G*) with crystallographic data to model lattice energies. For instance, hydrogen-bonding networks (N–H⋯O/N) in 2-(4-methoxyphenoxy)acetohydrazide show lattice energies of −120 kJ/mol, correlating with experimental melting points .
Q. How can Design of Experiments (DoE) optimize multi-step syntheses involving this compound?
- Methodological Answer : Apply a Box-Behnken design to assess variables:
- Factors : Solvent polarity, catalyst loading (e.g., acetic acid), temperature.
- Responses : Yield, purity (HPLC area %).
- Outcome : A 15-run experiment identifies methanol/chloroform (1:1) with 1% acetic acid at 70°C as optimal, achieving 92% yield .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
